N-Methyl-L-threonine

Bleomycin DNA Cleavage Antitumor Antibiotics

Researchers probing threonine-mediated hydrogen bonding in bleomycin or engineering peptide pharmacokinetics via backbone N-methylation require N-Methyl-L-threonine as a critical tool. This Nα-methylated derivative introduces steric constraints that restrict backbone flexibility and enhance proteolytic stability while retaining the β-hydroxyl group essential for target engagement. • Bleomycin SAR: Incorporation reduces DNA cleavage efficiency 10- to 15-fold and abolishes cleavage selectivity. • Peptide Engineering: Enhances cis-amide population, stabilizes turn conformations, and improves membrane permeability. • NMR Structural Biology: Enables asymmetric synthesis of methyl-specifically labeled threonine for long-range NOE detection (up to 12 Å).

Molecular Formula C5H11NO3
Molecular Weight 133.15 g/mol
CAS No. 2812-28-4
Cat. No. B554851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-L-threonine
CAS2812-28-4
SynonymsN-Methyl-L-threonine; N-Me-Thr-OH; 2812-28-4; n-methylthreonine; N-Methyl-L-Threonine; L-Threonine,N-methyl-; SCHEMBL162004; CTK0J9803; CCAIIPMIAFGKSI-DMTCNVIQSA-N; ACT06580; ZINC2389623; AKOS006276574; (2S,3R)-3-Hydroxy-2-(methylamino)butyricacid
Molecular FormulaC5H11NO3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESCC(C(C(=O)[O-])[NH2+]C)O
InChIInChI=1S/C5H11NO3/c1-3(7)4(6-2)5(8)9/h3-4,6-7H,1-2H3,(H,8,9)/t3-,4+/m1/s1
InChIKeyCCAIIPMIAFGKSI-DMTCNVIQSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-L-threonine (CAS 2812-28-4) Procurement Guide: Key Specifications and Chemical Identity


N-Methyl-L-threonine (CAS 2812-28-4), also known as (2S,3R)-3-hydroxy-2-(methylamino)butanoic acid, is an Nα-methylated derivative of the proteinogenic amino acid L-threonine . It belongs to the class of N-methyl amino acids, which are non-proteinogenic building blocks widely used in peptide chemistry to modulate backbone conformation, proteolytic stability, and membrane permeability [1]. This compound features a secondary N-methylamine, a β-hydroxyl group, and two chiral centers (2S,3R configuration), yielding a molecular weight of 133.15 g/mol and an aqueous solubility of ≥50 mg/mL at 25°C .

Why L-Threonine or Other N-Methyl Amino Acids Cannot Substitute for N-Methyl-L-threonine


Generic substitution with L-threonine or alternative N-methyl amino acids fails because N-methylation of the α-amine in L-threonine introduces unique steric and electronic effects that alter peptide backbone conformation, hydrogen-bonding capacity, and biological recognition in a side-chain-dependent manner [1]. The presence of the β-hydroxyl group distinguishes N-Methyl-L-threonine from simpler N-methyl amino acids like N-methylalanine, enabling specific interactions such as hydrogen bonding that are critical for target engagement [2]. Furthermore, in the context of bleomycin analogues, replacing L-threonine with N-Methyl-L-threonine results in a 10- to 15-fold reduction in DNA cleavage efficiency and a near-complete loss of cleavage selectivity, demonstrating that this specific N-methylation disrupts function in ways that cannot be predicted from other modifications [3].

N-Methyl-L-threonine: Quantitative Differentiation vs. L-Threonine and N-Methylalanine in Key Performance Dimensions


DNA Cleavage Efficiency: 10- to 15-Fold Reduction in Bleomycin Analogues vs. L-Threonine

In a direct head-to-head comparison within deglycobleomycin A2 analogues, replacement of the L-threonine subunit with N-Methyl-L-threonine resulted in a 10- to 15-fold decrease in DNA cleavage efficiency. The study also observed that this N-methylation weakened and nearly abolished the inherent DNA cleavage selectivity, while leaving the oxidation capabilities of the activated Fe(III) complex largely unaffected [1]. This demonstrates that the N-methyl group on the threonine residue plays a specific and detrimental role in the bleomycin mechanism of action.

Bleomycin DNA Cleavage Antitumor Antibiotics Structure-Activity Relationship

Conformational Impact: N-Methyl-L-threonine Enables Tertiary Amide Bond Formation Unavailable to L-Threonine

N-Methylation of the α-amine converts the secondary amide bond of L-threonine into a tertiary amide, fundamentally altering the conformational landscape of peptides. While class-level inference from studies on N-methyl amino acids (including N-methylalanine) shows that N-methylation increases the population of the cis-amide conformer and restricts backbone flexibility [1], N-Methyl-L-threonine uniquely combines this conformational constraint with the hydrogen-bonding and side-chain functionality of the threonine β-hydroxyl group [2]. This dual property allows N-Methyl-L-threonine to serve as a proline substitute that retains side-chain functionality for enhanced binding selectivity.

Peptide Conformation N-Methylation Cis-Trans Isomerization Peptidomimetics

Aqueous Solubility: ≥50 mg/mL at 25°C, Facilitating Direct Use in Biological Assays

N-Methyl-L-threonine exhibits high aqueous solubility of ≥50 mg/mL (≥375 mM) at 25°C in water . While comparable solubility data for L-threonine under identical vendor-specified conditions are not provided, L-threonine is known to be freely soluble in water (approx. 90 mg/mL at 20°C). The critical differentiation is that N-Methyl-L-threonine achieves high solubility without sacrificing the N-methyl modification, enabling direct dissolution in aqueous buffers for biological assays without the need for organic co-solvents that might confound experimental results .

Solubility Aqueous Formulation Biochemical Assays In Vitro Studies

Long-Term Storage Stability: Validated Shelf Life of 3 Years at -20°C as Powder

Vendor specifications indicate that N-Methyl-L-threonine powder is stable for up to 3 years when stored at -20°C, and for 2 years at 4°C . In solvent, stability is reduced to 6 months at -80°C and 1 month at -20°C [1]. While L-threonine is also stable under similar conditions, this defined stability profile provides procurement certainty for long-term project planning. The recommended storage conditions (-20°C for powder) are standard for amino acid derivatives and ensure that the compound retains its specified purity (>98% or >99.0%) over extended periods.

Stability Storage Procurement Inventory Management

Optimal Procurement Scenarios for N-Methyl-L-threonine in Academic and Industrial Research


Mechanistic Studies of Bleomycin and Related Antitumor Antibiotics

Researchers investigating the role of the threonine residue in bleomycin's DNA cleavage mechanism should procure N-Methyl-L-threonine as a critical tool compound. As demonstrated by Boger et al., incorporating N-Methyl-L-threonine into deglycobleomycin A2 analogues reduces DNA cleavage efficiency by 10- to 15-fold and abolishes cleavage selectivity, directly implicating the threonine NH in hydrogen bonding essential for target recognition [1]. This makes N-Methyl-L-threonine an indispensable building block for synthesizing bleomycin analogues to dissect structure-activity relationships and probe the metal-binding domain's function.

Design of Conformationally Constrained Peptidomimetics with Retained Side-Chain Functionality

Medicinal chemists aiming to improve the pharmacokinetic properties of linear peptides through backbone N-methylation should consider N-Methyl-L-threonine when a β-hydroxyl group is required for target engagement. N-Methyl-L-threonine introduces a tertiary amide bond that restricts backbone flexibility and enhances cis-amide population, thereby stabilizing turn conformations and improving proteolytic stability [2]. Unlike proline or simpler N-methyl amino acids, it retains the side-chain hydroxyl of threonine, enabling additional hydrogen-bonding interactions that can enhance binding selectivity and potency [3].

NMR Structural Biology Using Methyl-Specific Isotopic Labeling

Structural biologists studying high molecular weight protein complexes via solution NMR can utilize N-Methyl-L-threonine as a precursor for the asymmetric synthesis of methyl-specifically labeled L-threonine [4]. The efficient mixed chemical/enzymatic synthesis scheme enables the preparation of threonine with natural stereochemistry and optimized introduction of 1H/2H and 12C/13C atoms at specific sites. The resulting labeled protein permits detection of long-range NOEs between threonine methyl probes and methionine/isoleucine methyl groups distant by up to 12 Å, providing structural constraints for large protein assemblies.

Investigating N-Methylation Effects on Amino Acid Fragmentation in Mass Spectrometry

Analytical chemists developing mass spectrometry methods for distinguishing amino acid stereoisomers should procure N-Methyl-L-threonine as a reference standard. Studies of protonated threonine and its homologues in the gas phase reveal that N-methylation attenuates the collisionally activated dissociation (CAD) differences between threonine diastereomers [5]. Specifically, N-methylthreonine exhibits altered water-loss fragmentation pathways compared to non-methylated threonine, providing a diagnostic tool for identifying N-methylated residues in peptide sequencing workflows.

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